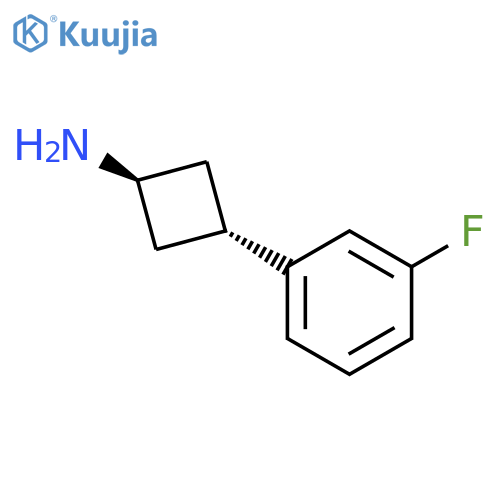

Cas no 1808069-15-9 (trans-3-(3-fluorophenyl)cyclobutanamine)

trans-3-(3-fluorophenyl)cyclobutanamine 化学的及び物理的性質

名前と識別子

-

- Cyclobutanamine, 3-(3-fluorophenyl)-, trans-

- trans-3-(3-fluorophenyl)cyclobutanamine

-

- MDL: MFCD28145406

- インチ: 1S/C10H12FN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2/t8-,10-

- InChIKey: XSLDMMJERZWYLX-CZMCAQCFSA-N

- ほほえんだ: [C@@H]1(N)C[C@@H](C2=CC=CC(F)=C2)C1

trans-3-(3-fluorophenyl)cyclobutanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1738-100MG |

trans-3-(3-fluorophenyl)cyclobutanamine |

1808069-15-9 | 95% | 100MG |

¥ 963.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1738-10G |

trans-3-(3-fluorophenyl)cyclobutanamine |

1808069-15-9 | 95% | 10g |

¥ 19,272.00 | 2023-04-14 | |

| Enamine | EN300-196925-0.1g |

(1r,3r)-3-(3-fluorophenyl)cyclobutan-1-amine |

1808069-15-9 | 0.1g |

$1157.0 | 2023-09-16 | ||

| Enamine | EN300-196925-0.25g |

(1r,3r)-3-(3-fluorophenyl)cyclobutan-1-amine |

1808069-15-9 | 0.25g |

$1209.0 | 2023-09-16 | ||

| Enamine | EN300-196925-5g |

(1r,3r)-3-(3-fluorophenyl)cyclobutan-1-amine |

1808069-15-9 | 5g |

$3812.0 | 2023-09-16 | ||

| Enamine | EN300-196925-1g |

(1r,3r)-3-(3-fluorophenyl)cyclobutan-1-amine |

1808069-15-9 | 1g |

$1315.0 | 2023-09-16 | ||

| Enamine | EN300-196925-10g |

(1r,3r)-3-(3-fluorophenyl)cyclobutan-1-amine |

1808069-15-9 | 10g |

$5652.0 | 2023-09-16 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD758519-1g |

trans-3-(3-Fluorophenyl)cyclobutanamine |

1808069-15-9 | 97% | 1g |

¥7637.0 | 2023-03-31 | |

| Enamine | EN300-196925-0.5g |

(1r,3r)-3-(3-fluorophenyl)cyclobutan-1-amine |

1808069-15-9 | 0.5g |

$1262.0 | 2023-09-16 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1738-250MG |

trans-3-(3-fluorophenyl)cyclobutanamine |

1808069-15-9 | 95% | 250MG |

¥ 1,544.00 | 2023-04-14 |

trans-3-(3-fluorophenyl)cyclobutanamine 関連文献

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

trans-3-(3-fluorophenyl)cyclobutanamineに関する追加情報

Introduction to trans-3-(3-fluorophenyl)cyclobutanamine (CAS No. 1808069-15-9)

Trans-3-(3-fluorophenyl)cyclobutanamine (CAS No. 1808069-15-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and potential applications in drug development.

The chemical structure of trans-3-(3-fluorophenyl)cyclobutanamine consists of a cyclobutane ring with an amine group and a fluorinated phenyl substituent. The presence of the fluorine atom is particularly noteworthy, as it can significantly influence the compound's pharmacological properties, such as its metabolic stability, lipophilicity, and binding affinity to various biological targets.

Recent research has focused on the potential therapeutic applications of trans-3-(3-fluorophenyl)cyclobutanamine. One area of interest is its activity as a modulator of serotonin receptors, particularly the 5-HT2A receptor. Studies have shown that this compound exhibits selective agonist activity at the 5-HT2A receptor, which is implicated in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

In addition to its potential as a serotonin receptor modulator, trans-3-(3-fluorophenyl)cyclobutanamine has also been investigated for its effects on other neurotransmitter systems. For instance, it has been found to interact with dopamine receptors, which are crucial for regulating motor function and reward pathways in the brain. This dual activity at both serotonin and dopamine receptors suggests that the compound may have broad-spectrum therapeutic potential.

The pharmacokinetic properties of trans-3-(3-fluorophenyl)cyclobutanamine have also been studied in detail. Research indicates that the compound exhibits favorable oral bioavailability and a relatively long half-life, making it suitable for chronic administration in clinical settings. Furthermore, its metabolic stability and low toxicity profile make it an attractive candidate for drug development.

Clinical trials are currently underway to evaluate the safety and efficacy of trans-3-(3-fluorophenyl)cyclobutanamine in treating various conditions. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and a favorable safety profile. These findings have paved the way for more advanced clinical trials to further assess its therapeutic potential.

Beyond its direct therapeutic applications, trans-3-(3-fluorophenyl)cyclobutanamine has also been used as a tool compound in basic research to investigate the mechanisms underlying serotonin and dopamine signaling. Its selective activity at specific receptor subtypes allows researchers to probe the functional roles of these receptors in health and disease.

In conclusion, trans-3-(3-fluorophenyl)cyclobutanamine (CAS No. 1808069-15-9) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as a therapeutic agent for neurological and psychiatric disorders is supported by preclinical studies and early clinical trials. As research continues to advance, this compound may play a significant role in the development of new treatments for a range of medical conditions.

1808069-15-9 (trans-3-(3-fluorophenyl)cyclobutanamine) 関連製品

- 2137559-88-5(rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(propan-2-yl)urea)

- 2228202-88-6(4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid)

- 2228768-16-7(4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid)

- 2171876-83-6(2-cyclopropyl-1,3thiazolo5,4-cpyridin-7-amine)

- 1261640-42-9(Schembl22321627)

- 1030433-55-6(5-(3-Aminothieno2,3-bpyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol)

- 1702492-97-4(4-methyl-2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraene)

- 2228525-27-5(3,3-difluoro-1-1-(propan-2-yl)-1H-pyrazol-4-ylcyclobutan-1-amine)

- 2171619-17-1(3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid)

- 1909326-72-2(N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride)